molecular formula C12H9ClN2O B2899979 5-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide CAS No. 1090432-54-4

5-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide

Cat. No.: B2899979
CAS No.: 1090432-54-4
M. Wt: 232.67
InChI Key: GNTWCLRMCYHJBQ-UHFFFAOYSA-N
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Description

5-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide (CAS 1090432-54-4) is a high-purity chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features a 5-chloro-indole scaffold bearing a prop-2-yn-1-yl (propargyl) carboxamide group at the 2-position. Its primary research value lies in its role as a critical building block for the synthesis of novel indolylarylsulfone (IAS) derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust click chemistry reaction . This application is pivotal in exploring new chemical space for developing potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1 . The propargyl side chain enables efficient conjugation with azide-containing fragments to generate combinatorial libraries for rapid biological screening . Researchers have identified compounds derived from this intermediate that exhibit potent anti-HIV-1 activity (EC50 values as low as 0.024 μM) and low cytotoxicity, demonstrating its significant utility in antiviral agent discovery . Furthermore, indole-2-carboxamide derivatives are investigated for their inhibitory interactions with various enzymes and proteins, underpinning their broad potential in pharmaceutical research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-prop-2-ynyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c1-2-5-14-12(16)11-7-8-6-9(13)3-4-10(8)15-11/h1,3-4,6-7,15H,5H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTWCLRMCYHJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC2=C(N1)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and propargylamine.

    Formation of Intermediate: The 5-chloroindole is first converted to 5-chloroindole-2-carboxylic acid through a series of reactions, including halogenation and carboxylation.

    Amidation Reaction: The 5-chloroindole-2-carboxylic acid is then reacted with propargylamine under appropriate conditions to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Biological Activities

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzamide has been investigated for several biological properties:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its structure allows it to interact effectively with bacterial cell membranes, inhibiting growth and replication.
  • Antiviral Properties : Preliminary studies suggest that the compound may possess antiviral activity, making it a candidate for further investigation in the treatment of viral infections.
  • Anticancer Potential : There is growing interest in the compound's ability to inhibit cancer cell proliferation. It has shown promise in preclinical studies targeting specific cancer types by inducing apoptosis and inhibiting tumor growth.

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

  • Case Study 1 : A study published in a peer-reviewed journal demonstrated that N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzamide showed significant anticancer activity against breast cancer cell lines. The study reported a dose-dependent inhibition of cell viability and induced apoptosis through mitochondrial pathways.
  • Case Study 2 : In another investigation focusing on antimicrobial properties, researchers found that this compound effectively inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) in vitro. The results indicated potential for development as a novel antimicrobial agent.

Data Table: Summary of Applications

Application AreaBiological ActivityNotes
AntimicrobialEffective against MRSAPotential for new antibiotics
AntiviralPreliminary antiviral activityFurther studies needed
AnticancerInduces apoptosis in cancerPromising results in vitro

Mechanism of Action

The mechanism of action of 5-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

C3 Substituent Modifications

The presence and length of alkyl chains at the C3 position of the indole ring significantly influence biological activity, particularly in CB1 allosteric modulators:

  • Compound 11j (5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide): A pentyl group at C3 enhances binding cooperativity (α = 16.55) and potency (KB = 167.3 nM) at CB1 receptors compared to shorter chains .
  • Compound 13 (5-chloro-N-(4-(dimethylamino)phenethyl)-3-ethyl-1H-indole-2-carboxamide): An ethyl group at C3 reduces cooperativity (α) but retains nanomolar EC50 (50 nM) for CB1 modulation .
  • ICAM-b (5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide): The pentyl chain improves binding (KB = 470 nM) over ethyl analogs, demonstrating the importance of hydrophobic interactions .

In contrast, 5-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide lacks a C3 substituent, rendering it inactive at CB1 but suitable for applications requiring minimal steric hindrance, such as antiviral triazole derivatives .

Amide Nitrogen Modifications

The nature of the amide nitrogen substituent dictates target specificity:

  • Phenethylamine Derivatives (e.g., 11j, 13): Aromatic amines like 4-(dimethylamino)phenethyl or 4-(piperidin-1-yl)phenethyl enhance CB1 affinity through π-π stacking and hydrogen bonding .
  • Propargyl Group: The terminal alkyne in this compound enables conjugation with azides, forming triazole-linked HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with improved pharmacokinetic profiles .
  • Photoactivatable Groups: Compounds like 27 (5-chloro-3-pentyl-N-(4-ethylbenzophenone)-1H-indole-2-carboxamide) incorporate benzophenone for covalent binding studies, highlighting structural adaptability for mechanistic research .

Table 1: Comparative Activity Data of Indole-2-carboxamides

Compound Name C3 Substituent Amide Substituent Biological Target Key Activity Data Source
5-Chloro-N-(prop-2-yn-1-yl)-... None Propargyl HIV-1 NNRTIs Intermediate for C1/C2
11j Pentyl 4-(dimethylamino)phenethyl CB1 allosteric modulator KB=167.3 nM, α=16.55
Compound 13 Ethyl 4-(dimethylamino)phenethyl CB1 allosteric modulator EC50=50 nM
Compound 21 None 4-(piperidin-1-yl)phenethyl CB1 allosteric modulator EC50=90 nM
ICAM-b Pentyl 4-(piperidin-1-yl)phenethyl CB1 allosteric modulator KB=470 nM, α=18
5-Chloro-N-[4-(1,2-dihydroxyethyl)... None 4-(1,2-dihydroxyethyl)phenyl Glycogen phosphorylase IC50=0.90 µM

Key Insights:

  • CB1 Modulation : Optimal activity requires both a C3 alkyl chain (≥ pentyl) and an aromatic amine substituent. Cooperativity (α) correlates with chain length, as seen in 11j vs. ICAM-b .
  • Enzyme Inhibition : The dihydroxyethylphenyl group in 2f (5-chloro-N-[4-(1,2-dihydroxyethyl)phenyl]-1H-indole-2-carboxamide) enables hydrogen bonding with glycogen phosphorylase, achieving submicromolar IC50 .
  • Antiviral Applications : Propargyl derivatives prioritize synthetic utility over direct activity, serving as click chemistry intermediates .

Biological Activity

5-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chloro-substituted indole core, which is a common motif in biologically active compounds. The presence of the prop-2-yn-1-yl group enhances its chemical reactivity and biological potential. The compound's CAS number is 1090432-54-4, and it has a reported purity of over 97% in commercial preparations .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique structure allows it to modulate the activity of these targets, influencing various biological pathways. For instance, it has been shown to affect cancer cell proliferation by inhibiting key signaling pathways involved in tumor growth .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. A significant finding was that derivatives of indole compounds exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 42 nM against pancreatic (Panc-1), breast (MCF-7), and epithelial (A549) cancer cell lines .

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundCell LineGI50 (nM)Comparison with Erlotinib
This compoundPanc-129More potent
ErlotinibPanc-133-
5-Chloroindole derivative (3e)MCF-731Comparable
Other derivativesVarious42 - 62Less potent

Enzyme Inhibition Studies

In addition to its antiproliferative properties, this compound has been evaluated for its inhibitory effects on enzymes such as α-glucosidase. In vitro studies indicated that certain derivatives exhibited superior inhibition compared to standard inhibitors like acarbose, suggesting potential applications in managing diabetes .

Case Study: Indole Derivative Synthesis

A recent study focused on synthesizing new derivatives based on the indole framework, including this compound. The synthesis involved reacting 5-chloroindole with propargylamine, followed by amidation reactions . The resulting compounds were screened for biological activity, leading to the identification of several promising candidates for further development.

Case Study: Mechanistic Insights

Another research effort investigated the binding interactions of the compound with key amino acids within the active sites of target proteins. Molecular docking studies revealed that the indole moiety interacts favorably with hydrophobic residues, forming critical pi-stacking interactions that enhance binding affinity . This mechanistic insight is crucial for understanding how structural modifications could enhance therapeutic efficacy.

Q & A

Basic: What are the common synthetic routes for 5-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide and its derivatives?

Answer:
The synthesis typically involves coupling 5-chloro-1H-indole-2-carboxylic acid with propargylamine derivatives under standard amide bond-forming conditions. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like EDCI/HOBt or DCC in solvents such as DMF or dichloromethane.
  • Nucleophilic substitution : Reaction with propargylamine or substituted phenethylamines (e.g., 4-(dimethylamino)phenethylamine) under reflux .
  • Purification : Combiflash chromatography (e.g., 0–30% ethyl acetate in hexane) and trituration with acetone/diethyl ether to isolate high-purity solids .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and structural integrity (e.g., δ 7.54 ppm for indole protons, δ 9.13 ppm for NH protons) .
  • Mass spectrometry : HRMS-ESI validates molecular weight (e.g., [M+H]+^+ at m/z 431.1530) .
  • Elemental analysis : Confirms C, H, N, and Cl content within ±0.4% of theoretical values .
  • Melting point determination : Consistency in melting ranges (e.g., 182–184°C) indicates purity .

Advanced: How can researchers optimize reaction conditions to improve synthetic yields?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency compared to THF or ethers .
  • Temperature control : Reflux at 80–100°C minimizes side reactions (e.g., indole ring decomposition) .
  • Stoichiometry : A 1.2:1 molar ratio of amine to carboxylic acid reduces unreacted starting material .
  • Purification : Sequential trituration with acetone and ether removes unreacted propargylamine, improving yield by 10–15% .

Advanced: How does the C3 substituent on the indole ring affect biological activity (e.g., CB1 receptor modulation)?

Answer:

  • SAR studies : Alkyl groups (e.g., ethyl, pentyl) at C3 enhance allosteric modulation of CB1 receptors. For example:
    • 3-Ethyl derivative : EC50_{50} = 50 nM (vs. 90 nM for unsubstituted analogs) .
    • 3-Pentyl derivative : Increased binding cooperativity (α = 18) due to hydrophobic interactions with receptor pockets .
  • Electron-withdrawing groups : Chlorine at C5 stabilizes the indole ring but may reduce solubility .

Advanced: What strategies address low solubility in biological assays?

Answer:

  • Structural modifications :
    • Hydrophilic substituents : Hydroxymethyl groups at C3 improve aqueous solubility (e.g., compound 35a in DMSO-d6_6) .
    • Polar side chains : Piperidin-1-yl or dimethylamino groups in phenethylamine derivatives enhance solubility by 20–30% .
  • Formulation : Use of co-solvents (e.g., 10% DMSO in PBS) or liposomal encapsulation for in vivo studies .

Basic: How is crystallographic data utilized to confirm the molecular structure?

Answer:

  • X-ray diffraction : SHELX software refines crystal structures using high-resolution data. Key parameters:
    • R-factors : <0.05 for reliable refinement .
    • Twinned data : SHELXL handles twinning via HKLF5 format for accurate electron density maps .
  • Validation : PLATON checks for voids, hydrogen bonding, and packing efficiency .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Control experiments :
    • Receptor specificity : Test against CB1/CB2 knockout models to rule off-target effects .
    • Buffer conditions : Vary pH (6.5–7.5) to assess protonation state impacts on binding .
  • Data normalization : Use internal standards (e.g., CP-55,940 for CB1 assays) to minimize batch variability .

Advanced: What computational methods predict the binding mode of this compound with target receptors?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., indole ring π-stacking with Phe237 in CB1) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • Free energy calculations : MM-PBSA/GBSA quantifies binding affinities (ΔG < -8 kcal/mol suggests high potency) .

Basic: What are the storage and handling protocols to ensure compound stability?

Answer:

  • Storage : -20°C in amber vials under argon to prevent oxidation of the propargyl group .
  • Handling : Use anhydrous solvents (e.g., chloroform-d for NMR) to avoid hydrolysis of the carboxamide .

Advanced: How can researchers design analogs with improved pharmacokinetic profiles?

Answer:

  • Bioisosteric replacement :
    • Propargyl group : Replace with cyclopropyl or azide for enhanced metabolic stability .
    • Indole ring : Substitute with benzofuran to reduce CYP450-mediated oxidation .
  • LogP optimization : Aim for 2–4 using substituents like hydroxymethyl (clogP reduction by 1.5 units) .

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